Disperse Red 354

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O7/c1-14(29)24-22-13-17(27(8-10-34-15(2)30)9-11-35-16(3)31)4-7-21(22)26-25-20-6-5-18(28(32)33)12-19(20)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDDDNUMJXPGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061764 | |

| Record name | C.I. Disperse Red 354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533-78-4 | |

| Record name | N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1533-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[3-acetamido-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]diethyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 354 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659W3QZ0KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Red 354: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 354, identified by the Colour Index name C.I. This compound and CAS number 1533-78-4, is a monoazo disperse dye.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Chemical Structure and Identification

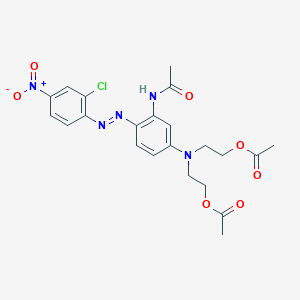

This compound is characterized by a chemical structure featuring a substituted azobenzene core. Its systematic IUPAC name is 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate.[1]

Figure 1. Chemical Structure of this compound. Source: PubChem[1]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate | [1] |

| CAS Number | 1533-78-4 | [1] |

| C.I. Name | This compound, 11338:1 | [2] |

| Molecular Formula | C₂₂H₂₄ClN₅O₇ | [1][2] |

| Molecular Weight | 505.91 g/mol | [1][2] |

| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl | [1] |

| InChI Key | ORDDDNUMJXPGOC-UHFFFAOYSA-N | [1] |

Physicochemical Properties

This compound is a dark red powder.[2] As a disperse dye, it exhibits low solubility in water but is soluble in some organic solvents.[3] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Dark red powder | [2] |

| Melting Point | No experimental data found. | |

| Boiling Point | No experimental data found. | |

| Solubility | Water: Low/InsolubleEthanol: SolubleAcetone: Soluble | [3][4] |

| UV-Vis λmax | 462 nm (in aqueous solution) | [2] |

| XLogP3-AA | 3.2 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[2][5]

Logical Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

-

Materials: 2-Chloro-4-nitrobenzenamine, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), ice.

-

Procedure:

-

Suspend 2-Chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature between 0-5 °C throughout the addition.

-

Continue stirring for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

-

Step 2: Azo Coupling with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine

-

Materials: Diazonium salt solution from Step 1, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, a suitable solvent (e.g., acetic acid or an alcohol/water mixture), sodium acetate (optional).

-

Procedure:

-

Dissolve 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine in the chosen solvent.

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.

-

The pH of the reaction mixture can be adjusted to a weakly acidic range (pH 4-5) by the addition of a buffer like sodium acetate to facilitate the coupling reaction.[2]

-

The coupling reaction is typically exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The precipitated this compound dye is then collected by filtration.

-

Purification

The crude this compound can be purified by recrystallization.

-

Protocol:

-

Dissolve the crude dye in a minimum amount of a suitable hot solvent, such as ethanol or acetone.[6]

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

-

Analytical Characterization

Workflow for Analytical Characterization of this compound

Caption: Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of this compound and quantify its presence.

-

Typical Conditions (based on general methods for disperse dyes): [3][7]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a possible modifier like formic acid or ammonium acetate).

-

Detection: UV-Vis detector set at the λmax of this compound (462 nm).[2]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a known concentration of the purified dye in a suitable solvent (e.g., acetonitrile or methanol).

-

UV-Visible Spectroscopy

-

Objective: To determine the maximum absorption wavelength (λmax) and confirm the chromophoric system.

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or acetone).

-

Record the absorption spectrum over a range of wavelengths (e.g., 300-700 nm) using a UV-Vis spectrophotometer.

-

The λmax for this compound in an aqueous solution has been reported as 462 nm.[2]

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elucidate the fragmentation pattern for structural confirmation.

-

Technique: Electrospray ionization (ESI) is a common technique for the analysis of disperse dyes.[8]

-

Expected Result: The positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 506.9.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide detailed structural information by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Procedure:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR signals: Aromatic protons in the substituted phenyl rings, protons of the ethyl acetate and acetamido groups.

-

Expected ¹³C NMR signals: Carbons of the aromatic rings, carbonyl carbons of the ester and amide groups, and aliphatic carbons of the ethyl groups.

-

Applications

This compound is primarily used for dyeing synthetic fibers, particularly polyester and its blends, via high-temperature and high-pressure dyeing methods.[2] It can also be used for dyeing triacetate and diacetate fibers and for direct printing on polyester fabrics.[2]

Safety and Handling

While specific GHS hazard criteria have not been met in a majority of reports, as with all chemical compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound. The provided experimental protocols offer a foundation for the laboratory preparation and characterization of this important disperse dye. While some experimental data, such as a precise melting point, remain to be published, the information compiled here serves as a valuable resource for researchers and scientists working with this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Disperse Red 354

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Red 354 is a monoazo disperse dye characterized by its dark red powder form. Its synthesis is centered around the diazotization of 2-Chloro-4-nitrobenzenamine, which is then coupled with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine. This guide provides a comprehensive overview of the synthesis pathway, manufacturing methods, and detailed experimental protocols for C.I. This compound, intended for an audience of researchers and professionals in drug development and related scientific fields. The document includes structured data on reaction components, as well as a visual representation of the synthesis pathway.

Synthesis Pathway

The synthesis of C.I. This compound is a two-step process:

-

Diazotization: 2-Chloro-4-nitrobenzenamine is converted to its diazonium salt.

-

Azo Coupling: The resulting diazonium salt is reacted with the coupling component, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, to form the final dye molecule.

The overall reaction is illustrated below:

CAS number for Disperse Red 354 identification

An In-depth Technical Guide to Disperse Red 354 for Researchers and Scientists

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential biological effects of the azo dye, this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Identification and Chemical Properties

This compound is a monoazo dye characterized by its chemical structure and specific identifiers. Its primary CAS number is 1533-78-4 [1]. The IUPAC name for this compound is 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1]. It is also known by other synonyms including C.I. Disperse Red 167:1 and DIANIX RUBINE S 2G[1]. The dye typically appears as a dark red powder[2].

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1533-78-4 | [1] |

| Molecular Formula | C22H24ClN5O7 | [1][2] |

| Molecular Weight | 505.91 g/mol | [2] |

| IUPAC Name | 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate | [1] |

| Appearance | Dark red powder | [2] |

Synthesis of this compound

The manufacturing of this compound involves a two-step process common for azo dyes: diazotization followed by a coupling reaction[2]. The synthesis starts with the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine[2].

Synthesis Workflow Diagram

Caption: Synthesis of this compound via diazotization and azo coupling.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on the known reaction for producing this compound:

-

Diazotization:

-

Dissolve 2-chloro-4-nitrobenzenamine in a cooled aqueous solution of hydrochloric acid.

-

Maintain the temperature of the solution between 0 and 5°C using an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while stirring vigorously.

-

Continue stirring for 30-60 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate vessel, dissolve 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine in a suitable solvent, such as acetic acid.

-

Cool the solution to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the coupling component solution with constant stirring.

-

Maintain the temperature below 5°C throughout the addition.

-

Adjust the pH of the reaction mixture to 4-5 using a suitable buffer, such as sodium acetate, to facilitate the coupling reaction[2].

-

Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

The precipitated this compound is collected by filtration.

-

Wash the product with cold water to remove any unreacted starting materials and salts.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

-

Dry the purified product under a vacuum.

-

Analytical Methodologies

The identification and quantification of this compound, particularly in complex matrices like textiles or environmental samples, are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods[3].

Analytical Workflow Diagram

Caption: General workflow for the analysis of this compound.

Experimental Protocol for HPLC Analysis

This protocol is based on the DIN 54231 standard procedure for the analysis of disperse dyes[4].

-

Sample Preparation:

-

Accurately weigh a sample of the material to be analyzed.

-

Extract the dye from the sample using methanol in an ultrasonic bath[5].

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

-

Column: A C18 reversed-phase column is commonly used[3].

-

Mobile Phase: A gradient elution is typically employed, often using a mixture of water (with additives like formic acid or ammonium acetate) and an organic solvent such as methanol or acetonitrile[3].

-

Detection:

-

Injection Volume: Typically 5-10 µL[3].

-

Flow Rate: Approximately 0.2-1.0 mL/min[3].

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Degradation of this compound by Advanced Oxidation Processes (AOPs)

The degradation of this compound in aqueous solutions has been studied using various Advanced Oxidation Processes (AOPs). These processes are effective in decolorizing the dye and reducing the chemical oxygen demand (COD)[6]. A comparative study evaluated the efficacy of ozonation, Fenton, UV/H2O2, and photo-Fenton processes[6].

AOP Experimental Data

The following table summarizes the percentage of decolorization and COD removal after 30 minutes of treatment with different AOPs.

| Advanced Oxidation Process | Decolorization (%) | COD Removal (%) |

| Ozonation (O3) | ~75 | ~20 |

| UV/H2O2 | ~75 | ~50 |

| Fenton (Dark/H2O2/Fe(II)) | >95 | ~80 |

| Photo-Fenton (UV/H2O2/Fe(II)) | >98 | >90 |

Data adapted from a comparative study on the degradation of this compound[6].

The photo-Fenton process demonstrated the highest efficiency, achieving over 85% color removal and more than 90% COD removal within the first 10 minutes of the reaction[6]. The main oxidation products identified were sulfate, nitrate, chloride, formate, and oxalate ions[6].

Toxicology and Potential Cellular Effects

Disperse dyes, including this compound, are a subject of toxicological interest due to their potential for human exposure through textiles.

Potential Cellular Effects Diagram

Caption: Logical relationships of potential cellular effects of disperse dyes.

Summary of Toxicological Findings

-

Skin Sensitization: Azobenzene disperse dyes are implicated as potential skin sensitizers, and wearing clothing containing these dyes can lead to allergic contact dermatitis[7]. This compound has been evaluated in the Direct Peptide Reactivity Assay (DPRA), which suggests it may function as an immune sensitizer[7].

-

Cellular Viability and Mitochondrial Function: Studies on other disperse dyes have shown that they can impair cell viability and mitochondrial respiration in keratinocytes and intestinal epithelial cells[1].

-

Aryl Hydrocarbon Receptor (AhR) Agonism: Some disperse dyes, such as Disperse Violet 93:1, Disperse Blue 291, and Disperse Blue 373, have been identified as agonists of the aryl hydrocarbon receptor (AhR)[8]. While this compound has not been specifically identified as an AhR agonist in the available literature, this represents a potential area for further investigation for this class of dyes.

-

Genotoxicity: Azobenzene disperse dyes, as a class, have been associated with mutagenic and genotoxic properties[9].

References

- 1. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of an aryl hydrocarbon receptor agonistic disperse dye in commercially available textile products by effect-directed analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of Disperse Red 354 (UV-Vis, FT-IR, 1H-NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Disperse Red 354, a monoazo disperse dye used in the textile industry. The document outlines the fundamental principles and experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy in the characterization of this dye.

Introduction to this compound

This compound, with the chemical formula C₂₂H₂₄ClN₅O₇, is synthesized through the diazo coupling of 2-chloro-4-nitrobenzenamine and 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.[1] Its molecular weight is 505.91 g/mol .[1] As a disperse dye, it is sparingly soluble in water and is typically applied to hydrophobic fibers like polyester from an aqueous dispersion. Spectroscopic techniques are crucial for its identification, quality control, and for studying its behavior in various chemical and physical processes.

Data Presentation

UV-Vis Spectroscopy Data

The UV-Vis spectrum of an azo dye is characterized by one or more absorption maxima (λmax) in the ultraviolet and visible regions. These absorptions are due to π → π* and n → π* electronic transitions within the chromophoric system. For this compound, the expected λmax would be in the visible region, responsible for its red color. One study on the decolorization of this compound reported a maximum visible absorbance wavelength of 462 nm in an aqueous solution.[2]

Table 1: UV-Vis Spectral Data for this compound

| Parameter | Value | Solvent |

| λmax | 462 nm[2] | Water[2] |

FT-IR Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the various functional groups in its structure.

Table 2: Expected FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | N-H | Stretching (Amide) |

| 3100 - 3000 | C-H | Aromatic Stretching |

| 2980 - 2850 | C-H | Aliphatic Stretching |

| 1750 - 1735 | C=O | Ester Stretching |

| 1680 - 1650 | C=O | Amide I Stretching |

| 1600 - 1450 | C=C | Aromatic Ring Stretching |

| 1550 - 1500 | N=N | Azo Stretching |

| 1540 - 1500, 1350-1300 | NO₂ | Asymmetric & Symmetric Stretching |

| 1250 - 1000 | C-O | Ester Stretching |

| 800 - 600 | C-Cl | Stretching |

¹H-NMR Spectroscopy Data

¹H-NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are dependent on the electronic environment of the protons. For this compound, the spectrum would be complex, with signals corresponding to aromatic protons, protons on the ethyl chains, and the amide proton.

Table 3: Predicted ¹H-NMR Chemical Shift Ranges for this compound

| Chemical Shift (δ, ppm) | Proton Type | Multiplicity (Predicted) |

| 8.0 - 9.0 | Aromatic (adjacent to NO₂) | d |

| 7.0 - 8.0 | Aromatic | m |

| ~7.5 | Amide (N-H) | s |

| 3.5 - 4.5 | Methylene (-CH₂-O) | t |

| 3.0 - 4.0 | Methylene (-CH₂-N) | t |

| ~2.0 | Methyl (CH₃-C=O) | s |

d: doublet, t: triplet, m: multiplet, s: singlet. The exact chemical shifts and multiplicities would depend on the solvent used and the specific coupling constants.

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, ethanol, or a water/solvent mixture) of known concentration.[3] Due to the low aqueous solubility of disperse dyes, the use of an organic solvent is often necessary.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of standards with decreasing concentrations.[3]

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and to zero the instrument.[3]

-

Sample Measurement: Record the absorbance spectra of each standard solution over a wavelength range of approximately 300-700 nm.[4]

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the dry dye powder with potassium bromide (KBr) and press it into a thin, transparent pellet.[5] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder or a dyed fabric with minimal sample preparation.[6]

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

¹H-NMR Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons.

Methodology:

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7] The choice of solvent is critical due to the dye's limited solubility.[8] The solution must be free of any solid particles.[7]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[7]

-

Instrumentation: Use a high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire the ¹H-NMR spectrum. This may involve optimizing parameters such as the number of scans to achieve a good signal-to-noise ratio, especially for poorly soluble samples.

-

Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Assign the chemical shifts of the observed signals to the different protons in the molecule. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a dye sample.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ursinus.edu [ursinus.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. journals-sathyabama.com [journals-sathyabama.com]

- 6. Direct Analysis of Textile Fabrics and Dyes Using IR Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. Reddit - The heart of the internet [reddit.com]

Solubility and stability of Disperse Red 354 in different solvents

An In-depth Technical Guide to the Solubility and Stability of Disperse Red 354 in Different Solvents

This technical guide provides a comprehensive overview of the solubility and stability of the azo dye, this compound. The information contained herein is intended to support research, development, and quality control activities where this dye is utilized.

Introduction to this compound

This compound, a member of the azo dye class, is characterized by its chemical structure, C₂₂H₂₄ClN₅O₇, and a molecular weight of 505.91 g/mol . It is recognized by its C.I. (Colour Index) number 11338:1. This dye is a dark red powder and finds applications in the dyeing of synthetic fibers, particularly polyester. Understanding its solubility and stability in various organic solvents is crucial for its effective and consistent application, as well as for assessing its environmental fate and potential toxicological impact.

Solubility of this compound

While specific solubility values in grams per liter (g/L) for this compound in acetone, ethanol, and methanol are not documented in the reviewed literature, the general solubility characteristics of similar disperse dyes suggest that they are more soluble in polar aprotic solvents and have some solubility in alcohols.

Table 1: Qualitative Solubility of Disperse Dyes in Common Organic Solvents

| Solvent | General Solubility of Disperse Dyes |

| Acetone | Generally soluble |

| Ethanol | Moderately soluble |

| Methanol | Moderately soluble |

| Water | Sparingly soluble to insoluble |

Note: This table represents general trends for disperse dyes and may not be specific to this compound. Experimental determination is necessary for precise solubility data.

Stability of this compound

The stability of this compound is a critical parameter, influencing its shelf-life, performance in applications, and its persistence in the environment. Stability can be affected by factors such as the solvent, exposure to light (photostability), and temperature (thermal stability).

Studies have primarily focused on the degradation of this compound in aqueous solutions, particularly through advanced oxidation processes (AOPs) for wastewater treatment. These studies indicate that the azo bond is susceptible to cleavage under oxidative conditions, leading to the formation of smaller aromatic compounds. For instance, in water, the degradation of this compound has been investigated using ozonation, Fenton, UV/H₂O₂, and photo-Fenton processes, with the photo-Fenton process showing high efficiency in color and COD (Chemical Oxygen Demand) removal.[1] The main oxidation products identified in aqueous media include sulphate, nitrate, chloride, formate, and oxalate.[2]

However, comprehensive studies on the stability of this compound in common organic solvents under typical storage and use conditions are not widely reported. It is generally understood that azo dyes can be susceptible to degradation upon exposure to UV radiation and elevated temperatures, which can lead to color fading and the formation of potentially harmful degradation products.

Experimental Protocols

To address the lack of specific data, the following detailed experimental protocols are provided as a guide for researchers to determine the solubility and stability of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Methodology: Isothermal Saturation Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., acetone, ethanol, methanol) in a sealed, amber glass vial.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of an amber vial minimizes potential photodegradation.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the solution to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-rinsed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

-

Quantification of Dissolved Dye:

-

Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of a pre-calibrated UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent. The λmax should be determined beforehand by scanning a dilute solution of the dye across the UV-Vis spectrum.

-

Calculate the concentration of the dye in the diluted solution using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity can be determined from a calibration curve prepared with standard solutions of known concentrations.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can then be expressed in g/L or other appropriate units.

-

Objective: To evaluate the stability of this compound in a specific organic solvent under defined conditions (e.g., thermal stress, photostability).

Methodology: UV-Vis Spectrophotometric Monitoring

-

Preparation of Dye Solution:

-

Prepare a solution of this compound in the chosen organic solvent at a known concentration that gives an initial absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8).

-

-

Stability Testing Conditions:

-

Thermal Stability: Store the solution in a sealed, amber glass vial in a temperature-controlled oven at a specific temperature (e.g., 40°C, 60°C).

-

Photostability: Expose the solution in a sealed, transparent quartz or borosilicate glass vial to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific wavelength UV lamp). A control sample should be kept in the dark at the same temperature.

-

-

Monitoring Degradation:

-

At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and measure its full UV-Vis spectrum.

-

Monitor the change in absorbance at the λmax. A decrease in absorbance over time indicates degradation of the dye.

-

The degradation kinetics can be analyzed by plotting the natural logarithm of the absorbance (or concentration) versus time. A linear plot would suggest first-order degradation kinetics, and the degradation rate constant (k) can be determined from the slope of the line.

-

-

Identification of Degradation Products (Optional):

-

Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) can be used to separate and identify any degradation products formed during the stability study.

-

Visualizations

Caption: Workflow for determining the solubility and stability of this compound.

Caption: Key factors that can influence the stability of this compound in solution.

Conclusion

References

Disperse Red 354: A Technical Guide to its Classification as a Monoazo Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Disperse Red 354, focusing on its classification as a monoazo dye. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic pathway.

Classification and Properties of this compound

This compound is unequivocally classified as a monoazo disperse dye . This classification is derived from its chemical structure, which contains a single azo group (-N=N-) linking two aromatic moieties. The manufacturing process, which involves a diazotization and coupling reaction, is a hallmark of azo dye synthesis.[1] Specifically, it is produced by the diazotization of 2-Chloro-4-nitrobenzenamine followed by a coupling reaction with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.[1]

Azo dyes are a major class of synthetic colorants characterized by the presence of the azo chromophore.[2] Disperse dyes, a category to which this compound belongs, are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester.

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₂H₂₄ClN₅O₇ |

| Molecular Weight | 505.91 g/mol |

| CAS Number | Not explicitly found, but related to intermediates |

| Appearance | Dark red powder[1] |

| IUPAC Name | 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[3] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a two-step process involving the formation of a diazonium salt from a primary aromatic amine (diazotization), followed by the reaction of this salt with a coupling component. The following is a detailed, generalized experimental protocol for the synthesis of a monoazo disperse dye like this compound, based on established laboratory procedures for diazotization and coupling reactions.

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

The first step is the conversion of the primary aromatic amine, 2-Chloro-4-nitrobenzenamine, into its corresponding diazonium salt. This reaction is typically carried out in an acidic medium at a low temperature to ensure the stability of the diazonium salt.

Materials:

-

2-Chloro-4-nitrobenzenamine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve a specific molar equivalent of 2-Chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water. Stir until a homogenous solution or a fine suspension is obtained.

-

Cool the mixture to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

-

Prepare a solution of sodium nitrite by dissolving a stoichiometric amount in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution with constant stirring. The addition should be slow enough to keep the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt of 2-Chloro-4-nitrobenzenamine.

Step 2: Coupling Reaction with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine

The second step involves the electrophilic substitution reaction between the diazonium salt prepared in Step 1 and the coupling component, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.

Materials:

-

Diazonium salt solution from Step 1

-

3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine

-

Suitable solvent (e.g., acetic acid, ethanol)

-

Sodium Acetate (optional, for pH adjustment)

Procedure:

-

Dissolve a molar equivalent of 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine in a suitable solvent in a separate beaker.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring. The pH of the reaction mixture may need to be adjusted to a weakly acidic or neutral range (typically pH 4-5) to facilitate the coupling reaction. This can be achieved by the addition of a solution of sodium acetate.[1]

-

A colored precipitate of this compound will form as the reaction proceeds. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

After the reaction is complete, the precipitated dye is collected by filtration.

-

The crude dye is then washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

The final product is dried, typically in a vacuum oven at a low temperature, to yield the dark red powder of this compound.[1]

Visualization of the Synthesis Workflow

The synthesis of this compound can be visualized as a two-stage chemical workflow. The following diagram, generated using the DOT language, illustrates the logical progression from starting materials to the final dye product.

Caption: Synthesis workflow of this compound via diazotization and azo coupling.

References

Unveiling C.I. 11338:1: A Technical Guide to its Synonyms, Trade Names, and Properties

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This technical whitepaper provides an in-depth overview of C.I. 11338:1, a disperse dye, detailing its various synonyms and trade names, alongside a summary of its key identifiers.

C.I. 11338:1 is a monoazo dye characterized by its specific chemical structure. It is recognized across various industries and in scientific literature under a multitude of names, which can often be a source of confusion. This guide aims to consolidate this information, offering a clear and concise reference point.

Nomenclature and Identification

To facilitate accurate identification and sourcing, a comprehensive list of synonyms and trade names for C.I. 11338:1 is presented below. These names are used interchangeably in technical data sheets, regulatory documents, and commercial listings.

Synonyms

A synonym for a chemical is another name by which it is known, often a more systematic or chemical name. The following table summarizes the known synonyms for C.I. 11338:1.

| Synonym Type | Synonym |

| C.I. Name | Disperse Red 167:1 |

| C.I. Name | Disperse Red 354 |

| Chemical Name | Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- |

| Chemical Name | 5'-[bis(2-hydroxyethyl)amino]-2'-[(2-chloro-4-nitrophenyl)azo]acetanilide, diacetate |

| Chemical Name | 2'-Chloro-4'-nitro-4-[bis(2-acetoxyethyl)amino]-2-(acetylamino)azobenzene |

| Chemical Name | 2,2'-[[3-acetamido-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol, diacetate (ester) |

| CAS Name | N-[5-[Bis(2-acetoxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]acetamide |

Trade Names

Trade names are proprietary names given by manufacturers to their products. The same chemical can be sold under various trade names, which often indicate a specific formulation or grade.

| Trade Name | Manufacturer/Supplier (if available) |

| DIANIX RUBINE S-2G 150% | DyStar GmbH & Co Deutschland KG |

| Akasperse Rubine 3BLS 200% | Aakash Chemicals & Dyestuffs Inc. |

| Ambicron Rubine S2GFL | Thai Ambica Chemicals Co Ltd |

| Chemilene Rubine S-2GFL | Chemiequip Ltd |

| Disperse Red 3BLS | Amar Impex |

| Dysperse Rubine S-2G | Albion Colours Ltd |

| Foron Rubine S-2GFL | Clariant GmbH |

| Hisperse Bordeaux C-BR | Tennants Textile Colours Ltd |

| Intrasil Bordeaux 3BSF | Yorkshire Group plc |

| Tertranese Bordeaux P-3B | Yorkshire Group plc |

| Serilene Red BR-LS Gr. 200 | Yorkshire Group plc |

| Kiscolon Rubine K-GFL | Kyung-In Synthetic Corp |

| Kiwalon Polyester Rubine 2GF | Kaseihin Kogyo Kyokai |

| Metrolene Dark Red 2B | Metrochem Industries Ltd |

| Patcosperse Rubine 3LS | C.H. Patrick Co. Inc. |

| Patcosperse Rubine 3LS 75% Pst. | C.H. Patrick Co. Inc. |

| Rathilene Red 3BLS | Rathi Dye Chem Ltd |

| Red 2B conc. | Day-Glo Color Corp. |

| Rubin BL | Sharda International |

| Rubine BL | Nova Chemical Corp |

| Samaron Red HBSL | DyStar GmbH & Co Deutschland KG |

| Sarasperse Red Conc. | Sarex Overseas |

| Serene Red 3BLS | Serene Industries Ltd. |

| Setapers Red S-2GFL | Setas Kimya Sanayii AS |

| Terasil Rubine P-2G | Ciba Specialty Chemicals Inc |

| Terenix Red F2BL | Jaysynth Dyechem Ltd |

| Viosperse Rubine GFS | Viochrom SA |

Key Identifiers

For unambiguous identification in a research or development context, standardized identifiers are crucial. The following table provides the key chemical identifiers for C.I. 11338:1.

| Identifier | Value |

| CAS Number | 1533-78-4[1][2][3] |

| EINECS | 216-251-6[2][3] |

| Molecular Formula | C₂₂H₂₄ClN₅O₇[2][3] |

| Molecular Weight | 505.91 g/mol [2][3] |

Logical Relationship of Nomenclature

The relationship between the different names and identifiers for C.I. 11338:1 can be visualized as a hierarchical structure, with the fundamental chemical entity at the core.

Caption: Hierarchical relationship of C.I. 11338:1 nomenclature.

Note: Due to the extensive list of synonyms and trade names, this guide does not include exhaustive experimental protocols or signaling pathway diagrams, as publicly available scientific literature does not provide sufficient detail for a comprehensive summary relevant to drug development professionals at this time. The focus of this whitepaper is to provide a thorough and structured guide to the nomenclature of C.I. 11338:1.

References

Disperse Red 354: A Technical Health and Safety Guide for Laboratory Professionals

This guide provides an in-depth overview of the health and safety data for Disperse Red 354, tailored for researchers, scientists, and professionals in drug development. It aims to deliver comprehensive information to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is an azo dye.[1][2] Its fundamental physical and chemical characteristics are crucial for understanding its behavior in a laboratory environment.

| Property | Value | Source |

| Molecular Formula | C22H24ClN5O7 | --INVALID-LINK-- |

| Molecular Weight | 505.91 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate | --INVALID-LINK-- |

| CAS Number | 1533-78-4 | --INVALID-LINK-- |

| Appearance | Dark red powder | World Dye Variety |

| Water Solubility | Low | [3] |

Toxicological Data

Comprehensive toxicological data for this compound is limited. However, data from related disperse azo dyes and specific studies on this compound provide insights into its potential hazards.

| Hazard | Finding | Species/Test System | Source |

| Skin Sensitization | May function as a skin sensitizer.[4] Disperse dyes are known to cause allergic contact dermatitis. | In vitro Direct Peptide Reactivity Assay (DPRA)[4] | [4] |

| Acute Toxicity (Oral) | May be harmful if swallowed.[5] | General for some disperse dyes | [5] |

| Acute Toxicity (Inhalation) | May be harmful if inhaled.[5] | General for some disperse dyes | [5] |

| Eye Irritation | May cause serious eye irritation.[5] | General for some disperse dyes | [5] |

| Carcinogenicity | Limited evidence of a carcinogenic effect for some disperse dyes.[3] Some azo dyes may cleave to form carcinogenic amines. | General for some disperse dyes | |

| Mutagenicity | Some azo dyes are known to have mutagenic and genotoxic properties.[6] | General for some azo dyes | [6] |

| Ecotoxicity | An acute toxicity test showed inhibition of luminescence in Vibrio fischeri.[1] | Vibrio fischeri | [1] |

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

A study investigating the sensitization activity of twelve azobenzene disperse dyes, including this compound, utilized the Direct Peptide Reactivity Assay (DPRA).[4]

Objective: To assess the potential of a chemical to act as a hapten by measuring its reactivity with synthetic peptides containing cysteine and lysine.

Methodology:

-

Reagents: Purified this compound, synthetic peptides containing cysteine and lysine, appropriate buffers, and solvents.

-

Procedure:

-

A solution of this compound is incubated with each of the synthetic peptides for a specified period.

-

The concentration of the unreacted peptide is quantified using high-performance liquid chromatography (HPLC).

-

The percentage of peptide depletion is calculated by comparing the results to a reference control.

-

-

Data Analysis: The percentage of peptide depletion is used to classify the sensitization potential of the substance.

The results of this assay indicated that azobenzene disperse dyes, including this compound, can react with nucleophilic proteins, which is a key event in the initiation of skin sensitization.[4]

Laboratory Handling and Safety

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations for handling disperse dyes.

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust inhalation.

Safe Handling and Storage

Caption: Best practices for handling and storage of this compound.

Emergency Procedures

First Aid Measures

| Exposure | First Aid Procedure |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid generating dust.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations.

Logical Workflow for Hazard Assessment

Caption: A logical workflow for assessing and managing the hazards of this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer for complete and up-to-date information. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Temperature High-Pressure Dyeing of Polyester with Disperse Red 354

Introduction

Disperse Red 354 (C.I. Disperse Red 167:1) is an azo disperse dye used to achieve deep, vibrant red shades on hydrophobic synthetic fibers, particularly polyester.[1][2][3] Due to the highly crystalline and compact molecular structure of polyester, dye penetration is challenging under atmospheric conditions.[4][5] The high-temperature, high-pressure (HTHP) exhaust dyeing method is therefore the most effective process. This method involves dyeing at temperatures above the boiling point of water, typically around 130°C, under pressure.[4][6][7][8][9] The high temperature increases the kinetic energy of the dye molecules and swells the amorphous regions of the polyester fibers, facilitating the diffusion and penetration of the dye into the fiber matrix.[4][6][8] This protocol outlines the standard procedure for dyeing polyester with this compound using the HTHP method to ensure optimal color yield, levelness, and fastness properties.

Experimental Protocols

1. Materials and Equipment

-

Substrate: 100% Polyester fabric

-

Dye: this compound

-

Chemicals:

-

Non-ionic detergent (for scouring)

-

Sodium Carbonate (Na₂CO₃)

-

Anionic Dispersing Agent (e.g., sodium lignosulfonate)

-

Acetic Acid (CH₃COOH) for pH control

-

Sodium Hydroxide (NaOH) for reduction clearing

-

Sodium Hydrosulfite (Na₂S₂O₄) for reduction clearing

-

-

Equipment:

-

High-temperature, high-pressure laboratory dyeing machine

-

Beakers and graduated cylinders

-

Magnetic stirrer and hot plate

-

pH meter

-

Analytical balance

-

Drying oven

-

2. Pre-treatment: Scouring

Before dyeing, it is essential to scour the polyester fabric to remove any oils, waxes, and other impurities that could hinder dye uptake.

-

Prepare a scouring bath containing a non-ionic detergent and sodium carbonate.

-

Immerse the polyester fabric in the bath.

-

Heat the bath to 60°C and treat the fabric for 30 minutes.[10]

-

Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

-

Dry the fabric before proceeding to the dyeing stage.

3. High-Temperature High-Pressure (HTHP) Dyeing Procedure

This procedure is based on a percentage on the weight of fabric (% owf) for the dye and grams per liter (g/L) for auxiliaries. The optimal pH for dyeing is between 4.5 and 5.5.[4][9][11]

-

Dye Dispersion Preparation:

-

Weigh the required amount of this compound (e.g., 1.0% owf for a medium shade).

-

Create a smooth paste by adding a small amount of water and the dispersing agent.

-

Gradually add more water while stirring to create a fine, stable dispersion.

-

-

Dye Bath Preparation:

-

Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric), typically between 10:1 and 15:1.[4]

-

Fill the dyeing vessel with the required volume of water at approximately 50-60°C.[8]

-

Add the dispersing agent and a leveling agent to the bath.

-

Adjust the pH of the bath to 4.5-5.5 using acetic acid.[1][9]

-

Add the prepared dye dispersion to the bath and ensure it is well-mixed.

-

-

Dyeing Cycle:

-

Introduce the scoured polyester fabric into the dye bath.

-

Seal the dyeing machine and begin agitation.

-

Raise the temperature from 60°C to 130°C at a controlled rate of 1.5-2°C per minute to ensure level dyeing.[4][8]

-

Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[4][5][8]

-

After the holding period, cool the dye bath down to 70°C at a controlled rate.

-

4. Post-Dyeing Treatment: Rinsing and Reduction Clearing

Reduction clearing is a critical step to remove unfixed disperse dye from the fiber surface, which significantly improves the fabric's wash and rubbing fastness.[8]

-

Drain the exhausted dye bath.

-

Rinse the dyed fabric with warm water.

-

Prepare the reduction clearing bath with Sodium Hydroxide and Sodium Hydrosulfite.

-

Treat the fabric in this bath at 70-80°C for 15-20 minutes.[8][10]

-

Drain the clearing bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove all residual chemicals.

-

Neutralize the fabric with a mild acid if necessary, followed by a final rinse.

-

Dry the dyed fabric.

Data Presentation

Table 1: Recommended Dye Bath Recipe

| Component | Concentration | Purpose |

| This compound | 0.5 - 3.0% (owf) | Colorant |

| Anionic Dispersing Agent | 0.5 - 1.0 g/L | Prevents dye agglomeration |

| Leveling Agent | 0.5 - 1.0 g/L | Promotes uniform dye uptake |

| Acetic Acid | As required | To maintain pH 4.5 - 5.5 |

| Liquor Ratio | 10:1 - 15:1 | Dyeing Medium |

Table 2: HTHP Dyeing Cycle Parameters for this compound

| Phase | Parameter | Value | Duration |

| Heating | Initial Temperature | 60°C | - |

| Final Temperature | 130°C | ~35-45 min | |

| Temperature Ramp Rate | 1.5 - 2.0 °C/min | - | |

| Dyeing | Holding Temperature | 130°C | 30 - 60 min |

| Pressure | ~27-30 psi | - | |

| Cooling | Cooling Temperature | 70°C | ~30-40 min |

| Cooling Rate | ~1.5 - 2.0 °C/min | - |

Table 3: Post-Dyeing Reduction Clearing Recipe

| Component | Concentration | Purpose |

| Sodium Hydroxide (NaOH) | 2.0 g/L | Alkaline medium for reduction |

| Sodium Hydrosulfite (Na₂S₂O₄) | 2.0 g/L | Reducing agent to destroy surface dye |

| Temperature | 70 - 80°C | Optimal temperature for clearing |

| Time | 15 - 20 minutes | Duration of treatment |

Mandatory Visualization

Caption: Workflow for HTHP Dyeing of Polyester with this compound.

Caption: Principle of High-Temperature Disperse Dyeing on Polyester.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | C22H24ClN5O7 | CID 73749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sozal.com.tr [sozal.com.tr]

- 4. autumnchem.com [autumnchem.com]

- 5. Professional Polyester Fabric Dyeing | Technology 2025 [vietextile.com]

- 6. Disperse dyeing | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. How to dye and procedure of dyeing for textile: High temperature pressure dyeing of polyester with disperse dyes [dyes4dyeing.blogspot.com]

- 9. scribd.com [scribd.com]

- 10. ijcmas.com [ijcmas.com]

- 11. textilelearner.net [textilelearner.net]

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Red 354

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Disperse Red 354 for dyeing polyester fibers. The information is intended to support research and development activities by providing detailed protocols and critical data for achieving consistent and high-quality dyeing results.

Overview of this compound and Polyester Dyeing

This compound is a monoazo disperse dye suitable for dyeing hydrophobic fibers like polyester.[1] Due to the crystalline and hydrophobic nature of polyester (polyethylene terephthalate, PET), the dyeing process requires high temperatures to facilitate dye penetration into the fiber matrix.[2][3] The high-temperature exhaust dyeing method, typically carried out at 130°C, is the most effective technique for achieving deep shades and good fastness properties.[2][4]

Key Characteristics of this compound:

-

Chemical Class: Azo Dye[1]

-

Appearance: Dark red powder[5]

-

Solubility: Low water solubility, applied as a dispersion[1]

Quantitative Data

The following tables summarize key quantitative data related to the application of this compound on polyester fibers.

Table 1: Colorimetric Data (CIELAB Values)

| Parameter | Value Range | Description |

| L | 40 - 50 | Lightness (0 = black, 100 = white) |

| a | +30 - +50 | Red/Green Axis (positive values indicate red) |

| b* | +10 - +20 | Yellow/Blue Axis (positive values indicate yellow) |

| K/S | 15 - 25 | Color Strength (higher values indicate deeper shades)[7][8] |

Note: The actual CIELAB and K/S values will vary depending on the dyeing parameters, dye concentration, and specific polyester substrate used.

Table 2: Fastness Properties

The fastness properties of polyester dyed with this compound are generally good to excellent, which is characteristic of high-energy disperse dyes.

| Fastness Property | Test Method | Rating (1-5) | General Performance |

| Washing Fastness | ISO 105-C06 | 4-5 | Very Good to Excellent[7] |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | Very Good to Excellent |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4 | Good to Very Good |

| Perspiration Fastness | ISO 105-E04 | 4-5 | Very Good to Excellent[7] |

| Light Fastness | ISO 105-B02 | 5-6 | Good to Very Good[1] |

| Sublimation Fastness | ISO 105-P01 | 4 | Good to Very Good |

Note: A rating of 5 indicates the highest fastness, while 1 indicates the lowest.

Experimental Protocols

The following are detailed protocols for the high-temperature exhaust dyeing of polyester fibers with this compound.

Materials and Reagents

-

Polyester fabric

-

This compound

-

Dispersing agent (e.g., an anionic aromatic polyethersulfonate)

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite

-

Sodium hydroxide

-

Non-ionic soap

-

Distilled water

High-Temperature Exhaust Dyeing Protocol

This protocol is designed for a laboratory-scale high-temperature dyeing machine.

-

Preparation of the Dye Bath:

-

Set the liquor ratio to 1:10 (e.g., for 10 grams of fabric, use 100 mL of dye bath).

-

Prepare a stock solution of this compound by pasting the required amount of dye (e.g., 1% on weight of fabric, owf) with a small amount of water and then adding it to the dye bath.

-

Add a dispersing agent (e.g., 1 g/L) to the dye bath.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[1][2]

-

Add the wetted polyester fabric to the dye bath.

-

-

Dyeing Cycle:

-

Rinsing:

-

Drain the dye bath.

-

Rinse the dyed fabric with hot water, followed by a cold water rinse.

-

Reduction Clearing Protocol

This step is crucial for removing unfixed dye from the fabric surface and improving wash fastness.[1]

-

Preparation of the Reduction Bath:

-

Prepare a fresh bath with a liquor ratio of 1:10.

-

Add 2 g/L of sodium hydrosulfite and 2 g/L of sodium hydroxide to the bath.[9]

-

-

Clearing Process:

-

Immerse the dyed and rinsed fabric in the reduction bath.

-

Raise the temperature to 70-80°C and hold for 15-20 minutes.[9]

-

-

Final Rinsing and Drying:

-

Drain the reduction bath.

-

Rinse the fabric thoroughly with hot water and then cold water until the water runs clear.

-

Neutralize the fabric with a dilute solution of acetic acid if necessary.

-

Rinse again with cold water.

-

Dry the fabric at room temperature or in an oven at a low temperature.

-

Visualizations

Dyeing Process Workflow

Caption: High-temperature exhaust dyeing workflow for polyester with this compound.

Interaction between this compound and Polyester Fiber

Caption: Mechanism of this compound uptake by polyester fiber.

References

- 1. textilelearner.net [textilelearner.net]

- 2. autumnchem.com [autumnchem.com]

- 3. Optimisation of the Disperse Dyeing Process using Dyebath Analysis - Fibre2Fashion [fibre2fashion.com]

- 4. dspace.tul.cz [dspace.tul.cz]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound | C22H24ClN5O7 | CID 73749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

Application Notes and Protocols for Dyeing Acetate and Nylon Fibers with Disperse Red 354

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of acetate and nylon fibers using Disperse Red 354. The following sections outline the necessary materials, equipment, and step-by-step procedures for pre-treatment, dyeing, and after-treatment of these synthetic fibers. Quantitative data is summarized for clarity, and experimental workflows are visually represented.

Properties of this compound

This compound, also known as C.I. Disperse Red 167:1, is a monoazo disperse dye suitable for coloring hydrophobic fibers. It is a dark red powder with low water solubility and is applied from a fine aqueous dispersion. The optimal pH for dyeing with this compound is in the acidic range of 4.0 to 5.0.[1] It is particularly suited for high-temperature dyeing methods, which promote dye penetration and fixation within the fiber structure.

Pre-treatment of Acetate and Nylon Fibers

Proper pre-treatment is crucial to ensure level dyeing and optimal color fastness by removing any impurities, oils, and sizing agents from the fibers.

Protocol for Acetate Fibers:

-

Prepare a scouring bath containing a mild, non-ionic detergent.

-

Immerse the acetate fabric in the bath at a liquor ratio of 20:1.

-

Gradually heat the bath to 60-70°C.

-

Maintain this temperature for 20-30 minutes with gentle agitation.

-

Rinse the fabric thoroughly with warm water, followed by a cold water rinse.

-

The fabric is now ready for dyeing.

Protocol for Nylon Fibers:

-

Prepare a scouring bath containing a mild detergent and, if necessary, a caustic soda solution to remove stubborn oils and waxes.[2]

-

Immerse the nylon fabric in the bath at a liquor ratio of 20:1.

-

Heat the bath to 70-80°C and hold for 30 minutes with agitation.[3]

-

Rinse the fabric thoroughly with hot water, then warm water, and finally cold water to remove all traces of alkali and detergent.[2]

-

The fabric is now ready for the dyeing process.

Dyeing Protocols for Acetate and Nylon with this compound

The following protocols detail the dyeing process for achieving light, medium, and dark shades on acetate and nylon fibers.

Dyeing Protocol for Acetate Fibers

Materials and Equipment:

-

Acetate fabric

-

This compound

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

Laboratory dyeing machine (e.g., beaker dyer)

-

Water bath or heating mantle

-

pH meter

Experimental Parameters:

| Parameter | Value |

| Liquor Ratio | 20:1 |

| pH | 4.5 - 5.5 |

| Dispersing Agent | 1.0 g/L |

| Leveling Agent | 0.5 g/L |

| Final Dyeing Temperature | 85°C |

| Temperature Ramping Rate | 1.5°C / minute |

Dye Concentrations for Various Shades (% on weight of fiber - owf):

| Shade | This compound (% owf) |

| Light | 0.5 - 1.0% |

| Medium | 1.5 - 2.5% |

| Dark | 3.0 - 4.0% |

Procedure:

-

Prepare the dyebath by adding the required amount of water, dispersing agent, and leveling agent.

-

Make a paste of the weighed this compound with a small amount of water and the dispersing agent. Add this paste to the dyebath.

-

Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.

-

Immerse the pre-treated acetate fabric into the dyebath at 40°C.

-

Raise the temperature to 85°C at a rate of 1.5°C per minute.[4]

-

Hold the temperature at 85°C for 45-60 minutes, depending on the desired shade depth.

-

Cool the dyebath down to 60°C.

-

Rinse the dyed fabric with warm and then cold water.

Dyeing Protocol for Nylon Fibers

Materials and Equipment:

-

Nylon fabric

-

This compound

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

High-temperature laboratory dyeing machine

-

pH meter

Experimental Parameters:

| Parameter | Value |

| Liquor Ratio | 10:1 |

| pH | 5.0 - 6.0 |

| Dispersing Agent | 1.0 g/L |

| Leveling Agent | 0.5 - 1.0 g/L |

| Final Dyeing Temperature | 110°C |

| Temperature Ramping Rate | 2.0°C / minute |

Dye Concentrations for Various Shades (% on weight of fiber - owf):

| Shade | This compound (% owf) |

| Light | 0.5 - 1.0% |

| Medium | 1.5 - 3.0% |

| Dark | 3.5 - 5.0% |

Procedure:

-

Set up the dyebath with the calculated amount of water, dispersing agent, and leveling agent.

-

Prepare a dispersion of this compound as previously described and add it to the dyebath.

-

Adjust the pH of the dyebath to 5.0 - 6.0 with acetic acid.

-

Introduce the pre-treated nylon fabric into the dyebath at 50°C.

-

Increase the temperature to 110°C at a rate of 2.0°C per minute.

-

Maintain the dyeing temperature at 110°C for 30-60 minutes.

-

Cool the dyebath to 70°C.

-

Rinse the dyed fabric thoroughly.

After-treatment: Reduction Clearing

A reduction clearing process is recommended, especially for medium to dark shades, to remove any unfixed dye from the fiber surface, which improves wash fastness and crocking fastness.

Protocol for Reduction Clearing:

-

Prepare a treatment bath with the following recipe:

-

Sodium Hydrosulfite: 2.0 g/L

-

Caustic Soda (38°Bé): 2.0 ml/L

-

Detergent: 1.0 g/L

-

-

Treat the dyed and rinsed fabric in this bath at 70-80°C for 15-20 minutes.

-

Rinse the fabric with hot water, followed by a neutralizing rinse with a weak solution of acetic acid.

-

Finally, rinse with cold water and dry.

Fastness Properties of this compound

The following table summarizes the expected fastness properties of this compound on acetate and nylon fibers. The ratings are based on a scale of 1 to 5, where 5 indicates excellent fastness. For light fastness, a scale of 1 to 8 is used, with 8 being the highest.

| Fiber | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Crocking Fastness (Dry) (Scale 1-5) | Crocking Fastness (Wet) (Scale 1-5) |

| Acetate | 4-5 | 3-4 | 4 | 3 |

| Nylon | 5 | 3 | 4 | 3 |

Note: The wash fastness of disperse dyes on nylon can be fair, particularly in deeper shades.[5] Effective reduction clearing is essential to achieve the best possible fastness.

Visual Representation of Experimental Workflows

Diagram 1: General Workflow for Dyeing with this compound

Caption: General workflow for dyeing synthetic fibers with this compound.

Diagram 2: Temperature Profile for Acetate and Nylon Dyeing

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Nylon Dyeing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. How to dye and procedure of dyeing for textile: DYEING CELLULOSE ACETATE FIBRES WITH DISPERSE DYES [dyes4dyeing.blogspot.com]

- 5. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]

Application Notes and Protocols for the Quantification of Disperse Red 354 in Solution

For: Researchers, scientists, and drug development professionals

Introduction

Disperse Red 354 is a synthetic azo dye used in various industrial applications, including the dyeing of polyester fibers.[1] Accurate quantification of this dye in solution is crucial for quality control, environmental monitoring, and research purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound in solution using two common analytical techniques: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Chemical Information:

| Property | Value |

| Chemical Name | N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-acetamide |

| Molecular Formula | C₂₂H₂₄ClN₅O₇ |

| Molecular Weight | 505.91 g/mol [1] |

| C.I. Name | This compound |

Analytical Methods Overview